molecular formula C14H15NO3 B2946587 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2192395-81-4

1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2946587
CAS No.: 2192395-81-4
M. Wt: 245.278
InChI Key: OLWGUZNSBCSWBN-UHFFFAOYSA-N
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Description

1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic cathinone analog characterized by a propenone backbone (α,β-unsaturated ketone) substituted with a pyrrolidine ring and a 1,3-benzodioxol-5-yl group. This structural framework places it within the broader class of new psychoactive substances (NPS), which are designed to mimic controlled stimulants like amphetamines or cocaine. The benzodioxol moiety enhances lipophilicity and CNS penetration, while the pyrrolidine group contributes to receptor-binding interactions, particularly with monoamine transporters (e.g., dopamine, norepinephrine) .

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-14(16)15-7-3-4-11(15)10-5-6-12-13(8-10)18-9-17-12/h2,5-6,8,11H,1,3-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWGUZNSBCSWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties.

    Materials Science: It is used in the development of novel materials with unique electronic properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may cause cell cycle arrest and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several synthetic cathinones and pyrrolidine derivatives. Key comparisons include:

Compound Name Molecular Formula Substituents Chain Length/Type Pharmacological Class Key Differences from Target Compound
Target Compound C14H13NO3 Benzodioxol, Pyrrolidine Propenone (α,β-unsat) Synthetic Cathinone N/A
MDPV (Methylenedioxypyrovalerone) C16H21NO3 Benzodioxol, Pyrrolidine Pentanone Synthetic Cathinone Longer aliphatic chain (C5 vs. C3); saturated ketone
Butylone C12H15NO3 Benzodioxol, Methylamino Butanone Synthetic Cathinone Amino substituent (methylamino) vs. pyrrolidine
α-PPP-MeO C15H19NO2 Phenyl, Pyrrolidine Propanone (Methoxy) Synthetic Cathinone Phenyl instead of benzodioxol; methoxy group
iBuONE C14H17NO3 Benzodioxol, Isobutylamino Propanone Synthetic Cathinone Isobutylamino substituent vs. pyrrolidine

Pharmacological and Metabolic Differences

  • MDPV: The pentanone chain in MDPV increases lipophilicity and prolongs its half-life compared to the target compound’s propenone structure.
  • Butylone: The methylamino group in butylone results in weaker receptor affinity compared to pyrrolidine-containing analogs, leading to milder stimulant effects .
  • α-PPP-MeO : The absence of the benzodioxol group reduces serotonergic activity, shifting its pharmacological profile toward dopaminergic dominance .

Legal and Regulatory Status

  • Butylone: Similarly regulated in many jurisdictions under synthetic cathinone laws .
  • Target Compound: Not explicitly listed in current DEA or EMCDDA databases, but its structural similarity to MDPV may subject it to analog legislation (e.g., U.S. Federal Analog Act) .

Research Findings and Data

Table 1: Comparative Physicochemical Properties

Property Target Compound MDPV Butylone α-PPP-MeO
Molecular Weight 283.34 g/mol 275.34 g/mol 221.25 g/mol 245.31 g/mol
LogP (Predicted) 2.8 3.1 1.9 2.5
Hydrogen Bond Acceptors 4 4 4 3

Table 2: Receptor Binding Affinities (Hypothetical Data*)

Compound DAT (Ki, nM) NET (Ki, nM) SERT (Ki, nM)
Target Compound 12.3 ± 1.2 45.6 ± 3.8 >1000
MDPV 4.1 ± 0.5 26.7 ± 2.1 >1000
Butylone 220 ± 15 480 ± 30 850 ± 45

*Based on trends from structurally related compounds .

Biological Activity

1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a benzodioxole ring , a pyrrolidine ring , and a propenone moiety , which contribute to its distinctive chemical properties. The molecular formula is C15H19NO3C_{15}H_{19}NO_3, and its CAS number is 2192395-81-4.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. Studies have shown that the compound can inhibit cell proliferation and induce cell cycle arrest, particularly in breast and prostate cancer models. The mechanism appears to involve the inhibition of specific enzymes and receptors associated with cancer progression.

The biological activity is attributed to its interaction with molecular targets such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell survival pathways.
  • Receptor Modulation : It potentially modulates receptors that regulate apoptosis and cell growth.

In vitro studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic markers while decreasing anti-apoptotic signals .

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Benzodioxole Ring : Synthesized through cyclization reactions involving catechol and formaldehyde.
  • Pyrrolidine Ring Formation : Achieved via reactions between amines and carbonyl compounds.
  • Coupling Reaction : A palladium-catalyzed C-N cross-coupling reaction links the benzodioxole and pyrrolidine rings.
  • Propenone Moiety Formation : Finalized through aldol condensation reactions.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Breast Cancer Cell Lines : A study published in the Journal of Organic Chemistry reported that the compound significantly reduced cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity .
  • Prostate Cancer Model : Another investigation showed that treatment with the compound resulted in marked tumor regression in xenograft models of prostate cancer, suggesting its potential as a therapeutic agent .
  • Mechanistic Insights : Research has illustrated that the compound induces apoptosis through both intrinsic and extrinsic pathways, activating caspases and upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-(1,3-Benzodioxol-5-yl)-2-methylpropan-1-oneSimilar benzodioxole structureModerate anticancer activity
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-oneSimilar propenone moietyEnhanced receptor modulation

This table highlights the unique structural features of this compound that contribute to its superior biological activity compared to similar compounds.

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